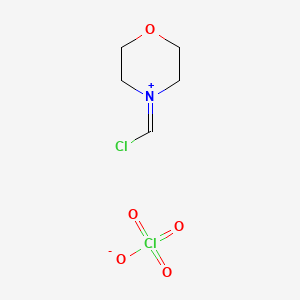
3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile is a chemical compound known for its unique structural properties and reactivity. It is a derivative of benzoquinone and is characterized by the presence of two chlorine atoms, two cyano groups, and two keto groups on a cyclohexadiene ring. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile typically involves the chlorination of 1,4-benzoquinone followed by the introduction of cyano groups. The reaction conditions often require the use of strong chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions include various substituted benzoquinones, hydroquinones, and cyano derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile exerts its effects involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and DNA, leading to potential biological effects. The compound’s reactivity is largely influenced by the presence of electron-withdrawing groups such as chlorine and cyano groups, which stabilize the reactive intermediates.
類似化合物との比較
Similar Compounds
- 4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
Uniqueness
3,4-Dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile is unique due to its specific substitution pattern and the presence of both chlorine and cyano groups. This combination of functional groups imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.
特性
CAS番号 |
98166-92-8 |
|---|---|
分子式 |
C8Cl2N2O2 |
分子量 |
227.00 g/mol |
IUPAC名 |
3,4-dichloro-5,6-dioxocyclohexa-1,3-diene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8Cl2N2O2/c9-5-3(1-11)4(2-12)7(13)8(14)6(5)10 |
InChIキー |
FWPLBKSOWVESRH-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=C(C(=O)C(=O)C(=C1Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
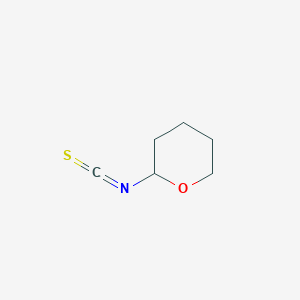
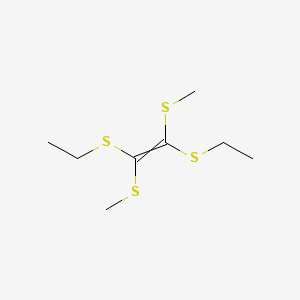
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)

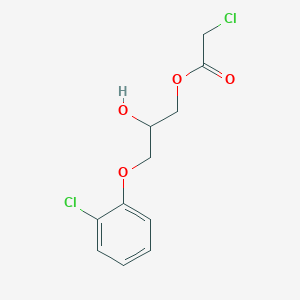
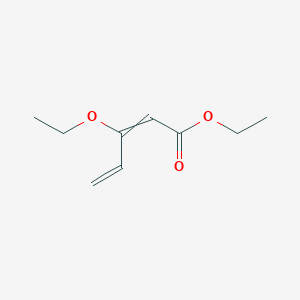
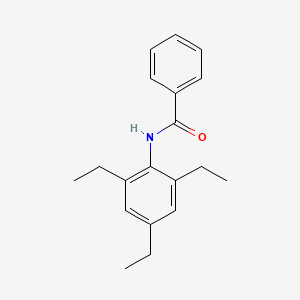
![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)

![Benzene, 1,4-bis[2-(2-chloroethoxy)ethoxy]-](/img/structure/B14350396.png)
![5-[4-(Diethylamino)butoxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14350398.png)
